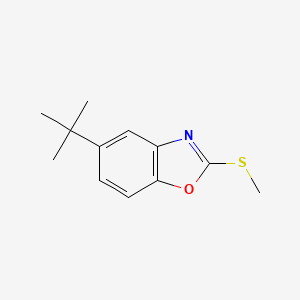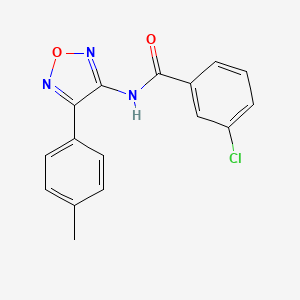![molecular formula C16H19F2N3O2 B2437623 N-[2-[4-(2,6-Difluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide CAS No. 2197485-30-4](/img/structure/B2437623.png)
N-[2-[4-(2,6-Difluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-[4-(2,6-Difluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide, commonly known as DFP-10825, is a small molecule drug that has been studied for its potential therapeutic applications in various diseases.
作用機序
DFP-10825 exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activity of various enzymes and proteins, including phosphodiesterase 4 (PDE4), cyclooxygenase-2 (COX-2), and nuclear factor kappa B (NF-κB). It also modulates various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have various biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and increases the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). It also reduces the levels of reactive oxygen species (ROS) and nitric oxide (NO), which are implicated in oxidative stress and inflammation.
実験室実験の利点と制限
DFP-10825 has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and modified. It has shown promising therapeutic effects in various diseases, making it a potential candidate for drug development. However, there are also limitations to its use in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways. Its pharmacokinetics and toxicity profile also need to be investigated to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for the study of DFP-10825. One direction is to further investigate its mechanism of action and molecular targets. Another direction is to determine its pharmacokinetics and toxicity profile in preclinical and clinical studies. Additionally, its potential therapeutic applications in other diseases, such as autoimmune disorders and metabolic disorders, can also be explored. Finally, its use in combination with other drugs or therapies can also be investigated to enhance its therapeutic effects.
In conclusion, DFP-10825 is a small molecule drug that has shown promising therapeutic effects in various diseases. Its mechanism of action involves the inhibition of various enzymes and signaling pathways, and it exerts its effects through multiple biochemical and physiological mechanisms. While it has several advantages for lab experiments, further studies are needed to determine its safety and efficacy in humans and to explore its potential therapeutic applications in other diseases.
合成法
DFP-10825 can be synthesized through a multi-step process involving the reaction of 2,6-difluoroaniline with 1-(2-bromoethyl)-4-(2,6-difluorophenyl)piperazine, followed by the reaction of the resulting intermediate with N-methylprop-2-enamide. The final product is obtained through purification and isolation techniques.
科学的研究の応用
DFP-10825 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and neurological disorders. In cancer, DFP-10825 has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammatory disorders, DFP-10825 has been shown to reduce inflammation and oxidative stress. In neurological disorders, DFP-10825 has been shown to improve cognitive function and reduce neuroinflammation.
特性
IUPAC Name |
N-[2-[4-(2,6-difluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2N3O2/c1-3-14(22)19(2)11-15(23)20-7-9-21(10-8-20)16-12(17)5-4-6-13(16)18/h3-6H,1,7-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLXVPTYZZRBTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCN(CC1)C2=C(C=CC=C2F)F)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
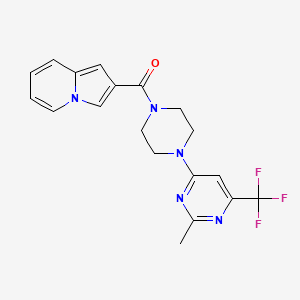

![N-{4-[4-(4-Methoxy-benzoyl)-piperazine-1-sulfonyl]-phenyl}-acetamide](/img/structure/B2437542.png)
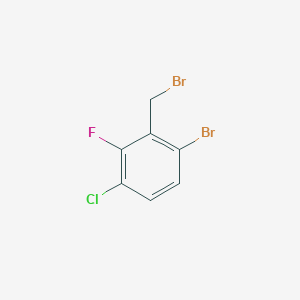
![(3As,6aR)-2-methyl-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-4-one](/img/structure/B2437544.png)
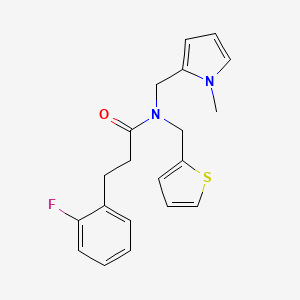
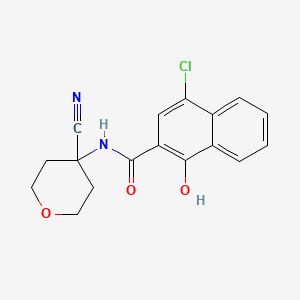
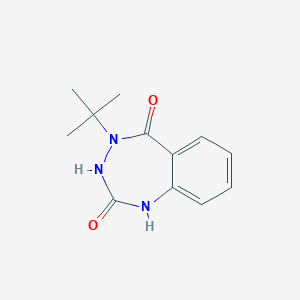
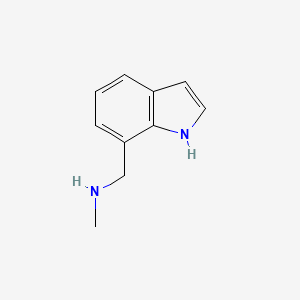
![4-(3,4-Dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2437556.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-iodobenzamide](/img/structure/B2437557.png)
